molecular formula C20H15Br3 B11969411 2-bromo-1,3-bis[4-(bromomethyl)phenyl]benzene CAS No. 154488-09-2

2-bromo-1,3-bis[4-(bromomethyl)phenyl]benzene

Cat. No.: B11969411
CAS No.: 154488-09-2
M. Wt: 495.0 g/mol
InChI Key: MUMPWBXYWSNHDC-UHFFFAOYSA-N
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Description

2-bromo-1,3-bis[4-(bromomethyl)phenyl]benzene is an organic compound with the molecular formula C8H7Br3. This compound is a derivative of benzene, where the benzene ring is substituted with bromine atoms and bromomethyl groups. It is a colorless to pale yellow solid that is used in various chemical synthesis processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-1,3-bis[4-(bromomethyl)phenyl]benzene typically involves the bromination of 1,3-bis[4-(bromomethyl)phenyl]benzene. This reaction is carried out using bromine in the presence of a Lewis acid catalyst such as aluminum chloride or ferric bromide . The reaction conditions include maintaining a low temperature to control the exothermic nature of the bromination process.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and distillation are common practices in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-bromo-1,3-bis[4-(bromomethyl)phenyl]benzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The bromomethyl groups can be oxidized to form corresponding carboxylic acids.

    Reduction Reactions: The compound can be reduced to form the corresponding hydrocarbon derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide are employed.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

Major Products Formed

    Substitution: Formation of various substituted benzene derivatives.

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of hydrocarbon derivatives.

Scientific Research Applications

2-bromo-1,3-bis[4-(bromomethyl)phenyl]benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-bromo-1,3-bis[4-(bromomethyl)phenyl]benzene involves its interaction with various molecular targets. The bromine atoms and bromomethyl groups can participate in electrophilic aromatic substitution reactions, forming reactive intermediates that can further react with nucleophiles. The pathways involved include the formation of sigma complexes and subsequent deprotonation to yield substituted benzene derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-bromo-1,3-bis[4-(bromomethyl)phenyl]benzene is unique due to its multiple bromine substitutions and bromomethyl groups, which provide it with distinct reactivity and versatility in chemical synthesis. Its structure allows for a wide range of chemical modifications, making it valuable in various research and industrial applications.

Properties

CAS No.

154488-09-2

Molecular Formula

C20H15Br3

Molecular Weight

495.0 g/mol

IUPAC Name

2-bromo-1,3-bis[4-(bromomethyl)phenyl]benzene

InChI

InChI=1S/C20H15Br3/c21-12-14-4-8-16(9-5-14)18-2-1-3-19(20(18)23)17-10-6-15(13-22)7-11-17/h1-11H,12-13H2

InChI Key

MUMPWBXYWSNHDC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)C2=CC=C(C=C2)CBr)Br)C3=CC=C(C=C3)CBr

Origin of Product

United States

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